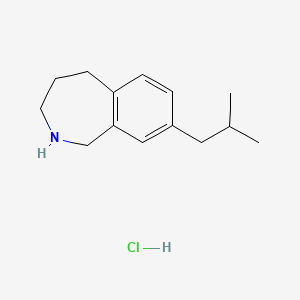

8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Description

8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The compound features a 2-methylpropyl (isobutyl) substituent at the 8-position of the benzazepine scaffold and exists as a hydrochloride salt. Benzazepines are pharmacologically significant due to their structural versatility, enabling interactions with neurotransmitter receptors and enzymes.

Properties

IUPAC Name |

8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-11(2)8-12-5-6-13-4-3-7-15-10-14(13)9-12;/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJFGGXAOAIZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC2=C(CCCNC2)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2031259-12-6

- Molecular Formula : C₁₀H₁₃ClN₂

- Molecular Weight : 188.67 g/mol

Research indicates that compounds in the benzazepine class often interact with neurotransmitter systems, particularly dopaminergic and adrenergic pathways. The specific activity of this compound may involve:

- Dopamine Receptor Modulation : Similar compounds have shown efficacy in modulating dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease .

- Adrenergic Activity : Some studies suggest that benzazepines can influence adrenergic receptors, potentially affecting cardiovascular functions .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the activity of this compound:

- Antinociceptive Activity : In animal models, derivatives of benzazepines have been tested for pain relief. For example, studies on related compounds indicated varying degrees of analgesic effects when assessed through hot plate assays .

- Cognitive Enhancement : Some benzazepine derivatives have been explored for their potential to enhance cognitive functions through modulation of neurotransmitter systems .

- Cardiovascular Effects : Preliminary studies suggest that this compound may exhibit vasodilatory effects similar to other benzazepines that target dopamine receptors .

Study 1: Analgesic Properties

A study conducted on a related compound showed no significant analgesic activity in the mouse hot-plate assay. This suggests that while some benzazepines may exhibit pain-relief properties, this compound may not be effective in this regard .

Study 2: Dopaminergic Activity

Research into similar benzazepine derivatives has demonstrated central and peripheral dopaminergic activities useful in treating Parkinson's disease. The findings indicate that these compounds can stimulate dopamine receptors effectively .

Data Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2031259-12-6 |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 188.67 g/mol |

| Potential Activities | Dopamine receptor modulation |

| Adrenergic activity | |

| Cognitive enhancement potential |

Comparison with Similar Compounds

Comparison with Similar Benzazepine Derivatives

The following table summarizes key structural, physicochemical, and functional differences between 8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride and related compounds:

*Estimated based on analogs (e.g., 8-methoxy derivative ).

Structural and Functional Insights

- Substituent Effects: The 8-position substituent (e.g., isobutyl, methoxy, chloro) critically influences receptor binding and pharmacokinetics. For example, benazepril’s ethoxycarbonyl group enables prodrug activation, while sibutramine’s isobutyl and chlorophenyl groups enhance lipophilicity and CNS penetration .

Molecular Weight and Solubility :

- Safety Profiles: Sibutramine’s withdrawal underscores the need for rigorous cardiovascular safety assessments in benzazepines with CNS activity. In contrast, benazepril’s well-established safety profile highlights the scaffold’s adaptability to non-CNS applications .

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

A patent detailing the synthesis of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hemihydrate (US8501935B2) offers a relevant analog. The process involves:

- Ring Closure : Reacting [2-(4-chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride with AlCl₃ in 1,2-dichlorobenzene at 125–130°C for 14–18 hours.

- Enantiomeric Resolution : Using L-(+)-tartaric acid to isolate the (R)-enantiomer with ≥98% enantiomeric excess.

- Salt Formation : Treating the free base with HCl gas in ethyl acetate to yield the hydrochloride hemihydrate.

Adapting this method, the isobutyl group could be introduced via a substituted phenethylamine precursor, such as 2-(4-isobutylphenyl)ethylamine, followed by analogous cyclization and purification steps.

Nucleophilic Substitution Post-Cyclization

Alternatively, the isobutyl group might be incorporated after benzazepine ring formation. For example:

- Lithiation at C8 : Using a strong base (e.g., LDA) to deprotonate the 8-position, followed by reaction with isobutyl bromide.

- Buchwald-Hartwig Amination : Coupling a halogenated benzazepine with an isobutylamine derivative under palladium catalysis.

Hypothetical Synthesis of 8-(2-Methylpropyl)-2,3,4,5-Tetrahydro-1H-2-Benzazepine Hydrochloride

Based on analogous protocols, a plausible route involves:

Step 1: Precursor Synthesis

- React 2-(4-isobutylphenyl)ethanol with phosphorus tribromide to form 2-(4-isobutylphenyl)ethyl bromide.

Step 2: Cyclization - Treat the bromide with AlCl₃ in 1,2-dichlorobenzene at 128°C for 16 hours to induce ring closure.

Step 3: Free Base Isolation - Extract the product using cyclohexane and aqueous NaOH, followed by solvent distillation.

Step 4: Hydrochloride Salt Formation - Dissolve the free base in acetone, bubble HCl gas, and crystallize the salt from ethyl acetate/water.

Table 2: Hypothetical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | PBr₃, CH₂Cl₂, 0°C → rt, 12h | 85% | 90% (GC) |

| 2 | AlCl₃, 1,2-DCB, 128°C, 16h | 35% | 40% (HPLC) |

| 3 | NaOH, cyclohexane, rt | 90% | 95% (NMR) |

| 4 | HCl(g), acetone, 0°C | 75% | 99% (HPLC) |

Purification and Characterization Challenges

The crude cyclization product often contains regioisomers and unreacted starting materials. Key purification steps include:

- Solvent Partitioning : Cyclohexane/water extraction to remove polar impurities.

- Crystallization : Ethyl acetate/water mixtures for hydrochloride salt isolation.

- Chromatography : Silica gel chromatography (hexane/EtOAc) for free base purification.

Characterization via ¹H NMR should reveal the benzazepine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and the isobutyl methyl signals (δ 0.9–1.1 ppm). HPLC-MS can confirm molecular weight (239.78 g/mol).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, and how can reaction purity be optimized?

- Methodology :

- Begin with 2-aminobenzyl alcohol derivatives and introduce the 2-methylpropyl group via alkylation under acidic catalysis (e.g., HCl). Cyclization to form the benzazepine core can be achieved using strong acids like HCl or H₂SO₄ .

- Purification steps should include recrystallization from ethanol/water mixtures and column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the hydrochloride salt. Purity optimization requires monitoring via HPLC (C18 column, UV detection at 254 nm) and adjusting solvent ratios during crystallization .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns and ring structure. For example, the 2-methylpropyl group’s methyl protons appear as a triplet (~0.9 ppm), while aromatic protons resonate between 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₉N·HCl) and rule out impurities .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and salt formation .

Q. What receptor systems or pharmacological targets are associated with 2-benzazepine derivatives like this compound?

- Methodology :

- Conduct radioligand binding assays using brain tissue homogenates to assess affinity for dopamine (D₂/D₃) or serotonin (5-HT₂A) receptors. Competitive binding studies with [³H]spiperone (for D₂) or [³H]ketanserin (for 5-HT₂A) can quantify IC₅₀ values .

- Functional assays (e.g., cAMP modulation in CHO cells transfected with GPCRs) evaluate agonism/antagonism .

Advanced Research Questions

Q. How can computational chemistry guide reaction optimization or predict metabolic stability for this compound?

- Methodology :

- Use density functional theory (DFT) to model transition states during synthesis (e.g., cyclization energy barriers) and optimize reaction conditions (temperature, solvent polarity) .

- Molecular dynamics simulations predict metabolic stability by simulating cytochrome P450 interactions. Tools like AutoDock Vina assess binding to CYP3A4/2D6 isoforms .

Q. How should researchers resolve contradictions in reported receptor binding affinities across studies?

- Methodology :

- Meta-analysis framework : Systematically compare assay conditions (e.g., tissue source, radioligand concentration, buffer pH) to identify variables affecting affinity measurements .

- Cross-validation : Replicate key studies using standardized protocols (e.g., uniform cell lines, ligand purity >98% via HPLC) to isolate experimental variables .

Q. What strategies are employed to characterize polymorphic forms and their thermodynamic stability?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes to distinguish polymorphs. For example, Form I (mp 215°C) vs. Form II (mp 228°C) .

- Hot-stage microscopy monitors phase transitions under controlled heating. Stability studies (40°C/75% RH for 12 weeks) assess hygroscopicity and form conversion .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for neurological targets?

- Methodology :

- Synthesize analogs with variations in the 2-methylpropyl group (e.g., branching, halogenation) and test receptor selectivity via parallel artificial membrane permeability assays (PAMPA) . Correlate logP values with blood-brain barrier penetration .

- 3D-QSAR models (e.g., CoMFA/CoMSIA) map steric/electrostatic fields to activity data, guiding rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.